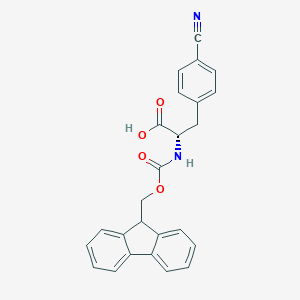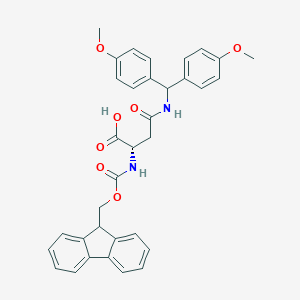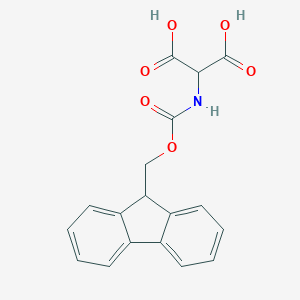
Fmoc-Phe(4-CN)-OH
Übersicht
Beschreibung
Fmoc-L-4-Cyanophenylalanine is a starting amino acid for the preparation of 4-(tetrazol-5-yl)-phenylalanine . It can be used as neuroprotective compounds .
Synthesis Analysis
Fmoc-L-4-Cyanophenylalanine is suitable for Fmoc solid-phase peptide synthesis . It is a small molecule hydrogelator .Molecular Structure Analysis
The empirical formula of Fmoc-L-4-Cyanophenylalanine is C25H20N2O4 . Its molecular weight is 412.44 g/mol .Physical And Chemical Properties Analysis
Fmoc-L-4-Cyanophenylalanine is a white to slight yellow to beige powder . It has a melting point of 190-192 °C . . It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von Fmoc-Phe(4-CN)-OH, auch bekannt als Fmoc-L-4-Cyanophenylalanin, durchgeführt. Die verfügbaren Informationen sind jedoch nicht so detailliert, wie Sie für jede einzelne Anwendung wünschen. Die bemerkenswerteste erwähnte Anwendung ist seine Rolle bei der Hydrogelbildung, die in biomedizinischen Anwendungen wichtig ist .
Wirkmechanismus
Target of Action
Fmoc-Phe(4-CN)-OH, also known as Fmoc-L-4-Cyanophenylalanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it acts as a building block for solid phase peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of a hydrogel, a network of polymer chains that are water-insoluble . The formation of this hydrogel is facilitated by the fluorenylmethyloxycarbonyl (Fmoc) group and the phenylalanine covalent linkage present in the compound . The flexibility of the phenylalanine side chain, pH, and buffer ions also play a crucial role in this self-assembly process .
Biochemical Pathways
The self-assembly of this compound to form a hydrogel involves multiple non-covalent interactions . These interactions collectively contribute to the formation of the hydrogel, which is crucial for its role in peptide synthesis
Result of Action
The primary result of this compound’s action is the formation of a hydrogel, which is crucial for its role in peptide synthesis . This hydrogel formation is a result of the compound’s self-assembly process, which involves multiple non-covalent interactions . The compound also contributes to the overall structure and properties of the synthesized peptide.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly process and subsequent hydrogel formation . Additionally, physical and thermal stimuli can be used to solubilize the compound above the critical concentration to induce gel formation . Therefore, careful control of these environmental factors is crucial for the effective use of this compound in peptide synthesis.
Safety and Hazards
Zukünftige Richtungen
Fmoc-L-4-Cyanophenylalanine has shown antibacterial activity against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . This opens up new avenues to enhance the repertoire of Fmoc-AA to act as antimicrobial agents and improve their structure–activity relationship .
Eigenschaften
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426257 | |
| Record name | Fmoc-Phe(4-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173963-93-4 | |
| Record name | Fmoc-Phe(4-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-4-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















